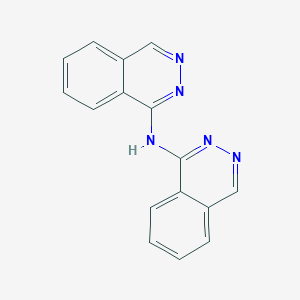

1,1,-Di(phthalazine-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phthalazin-1-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5/c1-3-7-13-11(5-1)9-17-20-15(13)19-16-14-8-4-2-6-12(14)10-18-21-16/h1-10H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPSCFGUJOWKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544789 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-70-5 | |

| Record name | N-(Phthalazin-1-yl)phthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,-Di(phthalazine-yl)amine: A Promising Pharmacophore for Novel Anticancer Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The relentless pursuit of novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, the phthalazine core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapies. This technical guide delves into the preclinical rationale and therapeutic potential of 1,1,-di(phthalazine-yl)amine as a key pharmacophore for the design of a new generation of anticancer drugs. Drawing upon the extensive research into phthalazine derivatives, this document provides a comprehensive overview of the plausible synthesis, proposed mechanism of action, and detailed experimental protocols for the evaluation of this promising compound and its analogs. The primary focus is on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis. This guide is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the frontiers of oncology.

Introduction: The Phthalazine Scaffold in Oncology

The phthalazine moiety, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered considerable attention in medicinal chemistry due to its versatile pharmacological activities.[1] Numerous studies have highlighted the potential of phthalazine derivatives as potent anticancer agents, with some compounds progressing into clinical trials.[2] The structural rigidity of the phthalazine ring system, combined with its capacity for diverse substitutions, allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the design of targeted therapies.[3][4]

The anticancer activity of many phthalazine derivatives has been attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[3][5] A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][6] By inhibiting VEGFR-2, phthalazine-based compounds can effectively stifle tumor growth and metastasis.[3][5]

This guide focuses on the specific, albeit less-explored, compound 1,1,-di(phthalazine-yl)amine. While direct biological data on this molecule is scarce, its unique structure, featuring two phthalazine rings linked by a central amine, presents a compelling hypothesis for its potential as a potent anticancer agent. The symmetrical arrangement of two known pharmacophoric units could lead to enhanced binding affinity and inhibitory activity against key cancer targets.

Proposed Synthesis of 1,1,-Di(phthalazine-yl)amine

The proposed synthesis involves a nucleophilic aromatic substitution reaction. The highly reactive chlorine atom at the 1-position of 1-chlorophthalazine makes it an excellent electrophile for reaction with a suitable nucleophile.[7]

Proposed Reaction Scheme:

Step-by-step Methodology:

-

Synthesis of 1-Chlorophthalazine: Phthalazinone is refluxed with phosphorus oxychloride (POCl₃) to yield 1-chlorophthalazine. The excess POCl₃ is removed under reduced pressure, and the crude product is purified.

-

Synthesis of Phthalazin-1-amine: This intermediate can be synthesized by reacting 1-chlorophthalazine with a source of ammonia.

-

Synthesis of 1,1,-Di(phthalazine-yl)amine: 1-chlorophthalazine (1 equivalent) and phthalazin-1-amine (1 equivalent) are dissolved in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl generated during the reaction. The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction and purified by column chromatography.

This proposed synthesis provides a logical and feasible pathway to obtain 1,1,-di(phthalazine-yl)amine for further biological evaluation.

The Pharmacophore Hypothesis: Targeting VEGFR-2

The anticancer potential of 1,1,-di(phthalazine-yl)amine is primarily hypothesized to stem from its ability to act as a potent inhibitor of VEGFR-2. This hypothesis is built upon the well-established structure-activity relationships (SAR) of numerous phthalazine-based anticancer agents.[8][9]

Key Pharmacophoric Features:

-

Dual Phthalazine Moieties: The presence of two phthalazine rings is the most striking feature of this molecule. The flat, heteroaromatic phthalazine ring system is known to occupy the ATP-binding region of kinases like VEGFR-2.[8][10] The dual nature of this scaffold in 1,1,-di(phthalazine-yl)amine could potentially allow for a unique binding mode, possibly spanning a larger surface area of the ATP-binding pocket or interacting with adjacent sub-pockets, leading to enhanced inhibitory potency.

-

Central Amine Linker: The secondary amine linker provides a crucial hydrogen bond donor and acceptor site. This is a common feature in many kinase inhibitors, where it forms critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of key amino acid residues such as Cys919 in VEGFR-2.[11]

-

Symmetry and Rigidity: The symmetrical and relatively rigid structure of 1,1,-di(phthalazine-yl)amine may reduce the entropic penalty upon binding to the target, potentially leading to a higher binding affinity.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[6] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, promoting endothelial cell proliferation, migration, and survival.[6]

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by 1,1,-di(phthalazine-yl)amine.

Preclinical Evaluation Strategy

A systematic preclinical evaluation is essential to validate the anticancer potential of 1,1,-di(phthalazine-yl)amine. The following experimental workflow outlines the key assays to assess its cytotoxicity, pro-apoptotic activity, and target engagement.

Caption: A streamlined workflow for the preclinical evaluation of 1,1,-di(phthalazine-yl)amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the evaluation workflow.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 1,1,-di(phthalazine-yl)amine in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This colorimetric assay utilizes a specific substrate, Ac-DEVD-pNA, which releases the chromophore p-nitroaniline (pNA) upon cleavage by active caspase-3.

Materials:

-

Treated and untreated cells

-

Cell lysis buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (Ac-DEVD-pNA)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Lysis: Treat cells with 1,1,-di(phthalazine-yl)amine at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using the cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate to each well.

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer containing the caspase-3 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Target Engagement: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2. Commercially available kits, such as those employing a luminescence-based readout (e.g., Kinase-Glo®), are commonly used.[12][13]

Materials:

-

1,1,-Di(phthalazine-yl)amine

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Assay Setup: In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 substrate, and ATP.

-

Compound Addition: Add serial dilutions of 1,1,-di(phthalazine-yl)amine to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle).

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

To provide a context for the potential efficacy of 1,1,-di(phthalazine-yl)amine, the following table summarizes the reported IC₅₀ values of various phthalazine derivatives against common cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Triazolo[3,4-a]phthalazine derivatives | HCT-116 | 7 - 23 | [5] |

| Triazolo[3,4-a]phthalazine derivatives | MCF-7 | 16.98 - 66.45 | [5] |

| Phthalazine-based biarylureas | NCI 60-cell panel | 0.15 - 8.41 | [3] |

| 4-Substituted phthalazinones | HepG2 | 217.4 - 240.3 (µg/mL) | [1] |

| Chlorophthalazine derivatives | MCF-7 | 1.739 | |

| Chlorophthalazine derivatives | HCT-116 | 0.384 | |

| Chlorophthalazine derivatives | HepG2 | 1.52 | |

| Phthalazine-based derivatives | HCT-116 | 6.04 - 35 | [6] |

| Phthalazine-based derivatives | MCF-7 | 8.8 - 44.3 | [6] |

Conclusion and Future Directions

The 1,1,-di(phthalazine-yl)amine scaffold represents a novel and intriguing pharmacophore for the development of anticancer drugs. Based on the extensive body of evidence supporting the anticancer properties of phthalazine derivatives, it is highly plausible that this compound will exhibit potent inhibitory activity against key cancer targets, most notably VEGFR-2. The proposed synthetic route provides a clear path for its preparation, and the detailed experimental protocols offer a robust framework for its preclinical evaluation.

Future research should focus on the synthesis and biological characterization of 1,1,-di(phthalazine-yl)amine and a library of its analogs. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of this new class of compounds. Further investigations into their mechanism of action, including their effects on downstream signaling pathways and in vivo efficacy in animal models, will be essential to fully elucidate their therapeutic potential. The exploration of the 1,1,-di(phthalazine-yl)amine pharmacophore holds significant promise for the discovery of next-generation anticancer agents with improved efficacy and safety profiles.

References

-

Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1347-1367. Available from: [Link]

-

Abouzid, K. A. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. ResearchGate. Available from: [Link]

-

Abouzid, K. A. M., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Cell viability curves of HepG2, MCF-7 and HCT-116 cancer cell lines... ResearchGate. Available from: [Link]

-

Gouda, M. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. Available from: [Link]

-

Behalo, M. S., et al. (2017). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. Available from: [Link]

-

El-Sayed, N. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. PubMed. Available from: [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

El-Remaly, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. Available from: [Link]

-

El-Naggar, M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Publishing. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

ResearchGate. (n.d.). The percentage of cell viability of HepG2 (a), HCT116 (b), and MCF7 (c)... ResearchGate. Available from: [Link]

-

Poulter, C. D., et al. (2011). Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis. PubMed. Available from: [Link]

-

Raposo, M. M. M., et al. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum. Available from: [Link]

-

Kumar, A., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. Available from: [Link]

-

El-Gazzar, A. R. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Available from: [Link]

-

Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. Available from: [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

-

ResearchGate. (n.d.). The percentage of cell viability of HepG2 (a), HCT116 (b), and MCF7 (c)... ResearchGate. Available from: [Link]

-

World Journal of Pharmaceutical Sciences. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. World Journal of Pharmaceutical Sciences. Available from: [Link]

Sources

- 1. iiste.org [iiste.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,1,-Di(phthalazine-yl)amine|CAS 103429-70-5 [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]

- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. tandfonline.com [tandfonline.com]

A Methodological Guide to Characterizing Hydrogen Bond Interactions of Novel Enzyme Inhibitors: A Case Study with 1,1'-Di(phthalazine-yl)amine

Abstract

Hydrogen bonds are the quintessential interactions governing the specificity and affinity between a ligand and its target enzyme. Understanding these interactions at a molecular level is paramount for structure-based drug design and lead optimization. This technical guide outlines a comprehensive, multi-disciplinary workflow for the detailed characterization of hydrogen bond interactions between a novel therapeutic candidate and its enzyme target. We use 1,1'-Di(phthalazine-yl)amine , a compound built on the pharmacologically significant phthalazine scaffold, as a representative case study for targeting protein kinases like VEGFR-2. The phthalazine moiety is a recognized pharmacophore, and its nitrogen-rich structure is adept at forming crucial hydrogen bond interactions within enzyme active sites[1]. This guide provides not just protocols, but the strategic rationale behind an integrated approach, combining predictive computational modeling with rigorous biophysical and structural validation to create a self-validating system of inquiry.

Introduction: The Central Role of Hydrogen Bonds and the Phthalazine Scaffold

In the intricate dance of molecular recognition, hydrogen bonds serve as the primary choreographers, dictating the orientation, affinity, and specificity of a ligand within an enzyme's active site[2]. These electrostatic interactions, formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor), are highly directional and distance-dependent. This directionality provides the structural framework for high-affinity binding, distinguishing potent inhibitors from inactive molecules[3][4].

The phthalazine ring system is a versatile nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its pharmacological potential[5][6]. Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, notably including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy[7][8]. The bioactivity of these compounds is often attributed to the arrangement of nitrogen atoms in the phthalazine core, which can act as key hydrogen bond acceptors, anchoring the molecule to hinge regions or other critical residues in an enzyme's ATP-binding pocket[7].

Our subject molecule, 1,1'-Di(phthalazine-yl)amine (CAS 103429-70-5) , presents a compelling case study. It features two phthalazine rings linked by a secondary amine. This structure offers multiple potential hydrogen bond acceptors (the nitrogen atoms of the phthalazine rings) and a central hydrogen bond donor (the amine proton), making it an ideal candidate for forming a network of stabilizing interactions within a target active site[1]. This guide will detail the systematic process of elucidating these precise interactions.

The Integrated Workflow: From Prediction to Validation

A robust characterization of hydrogen bonding cannot rely on a single technique. We advocate for a tiered approach where each stage informs the next, creating a logical and self-validating workflow. This process begins with computational predictions to generate hypotheses, which are then tested and refined using biophysical and, ultimately, high-resolution structural methods.

Caption: Integrated workflow for characterizing ligand-enzyme hydrogen bond interactions.

Tier 1: Computational Prediction and Hypothesis Generation

The journey begins in silico. Computational methods provide a rapid, cost-effective means to predict how 1,1'-Di(phthalazine-yl)amine might bind to a target enzyme and to form specific, testable hypotheses about which residues are involved in hydrogen bonding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function[9]. This is the foundational step for visualizing potential hydrogen bonds.

Causality: We perform docking first to narrow down the vast conformational space to a few plausible binding modes. This allows us to hypothesize which specific atoms on the ligand (H-bond donors/acceptors) interact with which specific amino acid residues in the target's active site. For a kinase target like VEGFR-2, we specifically look for interactions with the "hinge region" (e.g., Cys919), which is a common anchoring point for inhibitors[7].

-

Preparation of Receptor:

-

Obtain the crystal structure of the target enzyme (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

-

Remove water molecules, co-factors, and any existing co-crystallized ligands.

-

Add polar hydrogens and assign appropriate protonation states for titratable residues (His, Asp, Glu) at physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).

-

Assign partial charges using a standard force field (e.g., AMBER, CHARMM).

-

-

Preparation of Ligand:

-

Generate a 3D structure of 1,1'-Di(phthalazine-yl)amine.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign protonation states and partial charges. The central amine is a likely proton donor, while the phthalazine nitrogens are acceptors.

-

-

Grid Generation: Define the docking box (the search space) to encompass the known ATP-binding site of the enzyme.

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina, Glide). Use a high exhaustiveness setting to ensure a thorough conformational search.

-

The algorithm will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol)[9].

-

-

Analysis:

-

Visually inspect the top-ranked poses using molecular visualization software (e.g., PyMOL, Chimera).

-

Identify and measure potential hydrogen bonds (typically <3.5 Å distance, with appropriate angles).

-

Hypothesize key interactions, for example: "The secondary amine of the ligand is predicted to donate a hydrogen bond to the backbone carbonyl of Cys919, while a nitrogen atom on a phthalazine ring accepts a hydrogen bond from the side chain of Glu883."[7].

-

Molecular Dynamics (MD) Simulation

While docking is static, MD simulations provide insights into the dynamic behavior of the protein-ligand complex in a simulated aqueous environment[10]. This is crucial for validating the stability of the predicted hydrogen bonds.

Causality: A hydrogen bond predicted by docking might be transient or unstable. MD simulations allow us to observe whether these key interactions are maintained over time (e.g., nanoseconds to microseconds), lending higher confidence to the initial hypothesis[7][11].

-

System Setup:

-

Take the top-ranked docked pose of the 1,1'-Di(phthalazine-yl)amine-VEGFR-2 complex.

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to 310 K (physiological temperature) and equilibrate under constant pressure (NPT ensemble) to ensure proper density. This is a critical step for system stability[12].

-

-

Production Run: Run the simulation for a significant duration (e.g., 100-200 ns) to sample conformational space.

-

Trajectory Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess overall stability.

-

Monitor the distance and angle of the hypothesized hydrogen bonds throughout the simulation. A stable H-bond will show these values oscillating around an ideal mean.

-

Calculate the percentage of simulation time that a specific hydrogen bond is present.

-

Tier 2: Biophysical Characterization

Once a stable binding mode is predicted, biophysical assays are employed to experimentally measure the binding affinity and thermodynamic driving forces. These techniques provide quantitative data that begins the process of validating the in silico model.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding[13]. It directly measures the heat released (exothermic) or absorbed (endothermic) as a ligand binds to a protein, providing a complete thermodynamic profile (ΔG, ΔH, ΔS) and stoichiometry (n) from a single experiment[14][15].

Causality: The binding enthalpy (ΔH) is a direct measure of the heat change from bond formation and breakage. A large, favorable (negative) ΔH is often indicative of strong, specific interactions like hydrogen bonding and van der Waals contacts[13]. The ITC result provides the first experimental evidence that the interaction is enthalpically driven, as would be expected from the H-bonds predicted by docking.

-

Sample Preparation:

-

Express and purify the target enzyme to >95% purity.

-

Prepare a concentrated solution of 1,1'-Di(phthalazine-yl)amine. Both the enzyme and ligand must be in identical, precisely matched buffer solutions to minimize heats of dilution. This is a critical self-validating step.

-

Thoroughly degas all solutions.

-

-

Experimental Setup:

-

Load the enzyme solution (e.g., 10-20 µM) into the ITC sample cell.

-

Load the ligand solution (e.g., 100-200 µM, typically 10x the enzyme concentration) into the titration syringe.

-

-

Titration:

-

Perform a series of small, precise injections (e.g., 2-3 µL) of the ligand into the enzyme solution at a constant temperature (e.g., 25°C).

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a heat change for each injection[16].

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated.

-

| Parameter | Hypothetical Value | Interpretation |

| KD | 50 nM | High affinity binding. |

| ΔH (kcal/mol) | -9.5 | Favorable enthalpic contribution, supporting strong H-bond/van der Waals interactions. |

| -TΔS (kcal/mol) | +1.2 | Unfavorable entropic contribution, possibly due to conformational restriction upon binding. |

| ΔG (kcal/mol) | -8.3 | Spontaneous, high-affinity interaction. |

| Stoichiometry (n) | 1.05 | Confirms a 1:1 binding model. |

| Table 1: Example thermodynamic data obtained from an ITC experiment. |

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique that measures binding interactions in real-time[17]. It provides kinetic data—the association rate (ka) and dissociation rate (kd)—which are invaluable for understanding the binding mechanism.

Causality: While ITC provides a snapshot of the final thermodynamic state, SPR reveals the dynamic process of binding. A fast association rate (ka) can suggest that the ligand quickly recognizes its binding site, while a slow dissociation rate (kd) indicates a stable complex, often stabilized by a well-formed network of hydrogen bonds[18].

-

Chip Preparation: Covalently immobilize the purified enzyme onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left as a blank reference to subtract bulk refractive index changes.

-

Analyte Preparation: Prepare a series of precise dilutions of 1,1'-Di(phthalazine-yl)amine in running buffer.

-

Binding Measurement:

-

Inject the different concentrations of the ligand across the enzyme and reference flow cells (association phase).

-

After the injection, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

-

The SPR instrument detects changes in the refractive index at the chip surface, proportional to the mass of ligand bound, generating a sensorgram (Response Units vs. Time)[19].

-

-

Data Analysis:

-

Perform reference subtraction and buffer blanking.

-

Globally fit the sensorgrams from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).

-

| Parameter | Hypothetical Value | Interpretation |

| ka (M-1s-1) | 1.5 x 105 | Moderately fast "on-rate". |

| kd (s-1) | 7.5 x 10-4 | Very slow "off-rate", indicating a highly stable complex. |

| KD (nM) | 50 nM | High affinity, consistent with ITC data. |

| Table 2: Example kinetic data obtained from an SPR experiment. |

Tier 3: High-Resolution Structural Validation

The ultimate validation of any predicted molecular interaction is its direct visualization. X-ray crystallography provides an atomic-resolution 3D structure of the enzyme-inhibitor complex, offering definitive proof of specific hydrogen bonds.

Causality: This technique moves beyond inference and provides direct evidence. It allows for the precise measurement of bond lengths and angles, confirming the exact nature of the interactions hypothesized by docking and supported by the biophysical data[20][21]. It can also reveal the role of bridging water molecules in mediating hydrogen bond networks, an element often missed in initial docking studies.

-

Complex Formation & Crystallization:

-

Incubate the purified enzyme with a molar excess of 1,1'-Di(phthalazine-yl)amine to ensure saturation of the active site.

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening to find conditions that yield diffraction-quality crystals. This is often the most significant bottleneck in the process.

-

-

Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (ideally at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement, using the known structure of the unbound enzyme as a search model.

-

Build the ligand into the resulting difference electron density map in the active site.

-

Perform iterative cycles of model refinement and validation to achieve a high-resolution structure with good R-factors and geometry[22].

-

-

Analysis:

-

Visualize the final refined structure.

-

Confirm the presence of the hypothesized hydrogen bonds. Measure the distances between donor and acceptor atoms (e.g., N-H···O distance of 2.9 Å) and the angles to confirm optimal geometry.

-

Identify any additional, unexpected interactions that contribute to binding affinity.

-

Caption: The experimental workflow for X-ray crystallography.

Conclusion: Synthesizing a Coherent Model

By following this integrated, multi-tiered approach, researchers can build a comprehensive and validated model of the hydrogen bond interactions between 1,1'-Di(phthalazine-yl)amine and its target enzyme. The initial in silico predictions provide a testable framework. The biophysical data from ITC and SPR confirm high-affinity binding and quantify the energetic contributions, validating that the interaction is driven by forces consistent with hydrogen bonding. Finally, the high-resolution crystal structure provides the definitive, atomic-level proof, cementing the understanding of the structure-activity relationship. This detailed knowledge is the cornerstone of rational drug design, enabling informed chemical modifications to further enhance inhibitor potency and selectivity.

References

-

Al-Warhi, T., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of the National Cancer Institute. Available at: [Link]

-

El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Available at: [Link]

-

El-Naggar, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

-

Sangshetti, J.N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Dunn, T.J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

-

Thoden, J.B., et al. (1999). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Protein Science. Available at: [Link]

-

Gouda, M.A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie. Available at: [Link]

-

Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]

-

Kumar, P., & Kumar, S. (2024). Molecular dynamics simulations: Insights into protein and protein ligand interactions. In Computational Drug Discovery and Design. Elsevier. Available at: [Link]

-

Dunn, T.J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC - PubMed Central. Available at: [Link]

-

Verma, N., et al. (2023). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. MDPI. Available at: [Link]

-

Shinde, M.G., et al. (2017). QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Portland Press (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

-

Abdullahi, S.H., et al. (2022). In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. Advances in Journal of Chemistry B. Available at: [Link]

-

Stubbs, M.T., & Jhoti, H. (2000). Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. PubMed. Available at: [Link]

-

Patrick, D.A., & Houk, K.N. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. ResearchGate. Available at: [Link]

-

Cytiva (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

-

Bio-Rad (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

-

Munshi, S., et al. (1998). Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals. Available at: [Link]

-

Huang, N., & Jacobson, M.P. (2007). Physics-based methods for studying protein-ligand interactions. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Malvern Panalytical (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. Available at: [Link]

-

Lemkul, J.A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]

-

TA Instruments (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. Available at: [Link]

-

Fancelli, D., et al. (2021). An Outline of the Latest Crystallographic Studies on Inhibitor-Enzyme Complexes for the Design and Development of New Therapeutics against Tuberculosis. MDPI. Available at: [Link]

-

Wikipedia (n.d.). Dopamine beta-hydroxylase. Wikipedia. Available at: [Link]

-

University of Basel (n.d.). Protein-Ligand Interactions. Departement Pharmazeutische Wissenschaften. Available at: [Link]

-

Arciniegas, J.L. (1980). Active-site studies of enzymes by X-ray diffraction methods. Interciencia. Available at: [Link]

-

University of Utah (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Bio-Rad. Available at: [Link]

-

Ganesan, A. (2019). Strong and Weak Hydrogen Bonds in Protein–Ligand Recognition. ResearchGate. Available at: [Link]

-

Musale, V., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. Available at: [Link]

-

Hansen, L.D., et al. (2014). Enzyme kinetics determined by single-injection isothermal titration calorimetry. BYU Physics and Astronomy. Available at: [Link]

-

Workshop Events (2021). Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. YouTube. Available at: [Link]

-

de la Torre, B.G., et al. (2022). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]

-

Longdom Publishing (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry. Available at: [Link]

-

PharmaInfo (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. Available at: [Link]

-

ResearchGate (2023). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

-

MDPI (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

Sources

- 1. 1,1,-Di(phthalazine-yl)amine|CAS 103429-70-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajchem-b.com [ajchem-b.com]

- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06375E [pubs.rsc.org]

- 12. Protein-Ligand Complex [mdtutorials.com]

- 13. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. portlandpress.com [portlandpress.com]

- 18. bioradiations.com [bioradiations.com]

- 19. m.youtube.com [m.youtube.com]

- 20. X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biologiachile.cl [biologiachile.cl]

The Phthalazine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The enduring quest for novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the phthalazine scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms, has emerged as a "privileged structure." Its inherent planarity, coupled with the strategic placement of nitrogen atoms capable of forming crucial hydrogen bonds, provides a versatile template for designing potent and selective modulators of various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of phthalazine analogs, providing a scientifically grounded narrative on how subtle structural modifications translate into profound differences in biological activity. We will delve into the causality behind experimental design, present self-validating protocols, and ground our claims in authoritative references.

The Phthalazine Scaffold: A Foundation for Diverse Bioactivity

The phthalazine nucleus is a versatile pharmacophore that has been successfully incorporated into a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive activities.[1][2][3] The ability to readily modify the phthalazine core at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.[1] Several commercially available drugs, such as the antihypertensive agent hydralazine and the anti-allergic medication azelastine, feature the phthalazine core, underscoring its clinical significance.[1][4][5][6]

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied therapeutic application of phthalazine analogs is in oncology. These compounds have shown remarkable efficacy in inhibiting key molecular targets implicated in cancer progression, including protein kinases and DNA repair enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Choking Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process, making it a prime target for anticancer therapies.[7] Phthalazine derivatives have emerged as potent VEGFR-2 inhibitors, with the 1,4-disubstituted phthalazine scaffold being a particularly fruitful area of investigation.[7][8]

Key SAR Insights for VEGFR-2 Inhibition:

-

The 1-Position: Substitution at the 1-position with a group capable of hydrogen bonding is crucial for interaction with the hinge region of the ATP-binding pocket of VEGFR-2. An anilino group is a common and effective substituent at this position.[4]

-

The 4-Position: The 4-position is typically substituted with a phenyl or benzyl group that extends into a hydrophobic pocket of the receptor.[4][7] Modifications to this aromatic ring can significantly impact potency. For instance, the presence of a 4-chlorophenyl group at this position has been shown to be beneficial for activity.[7]

-

Linker and Terminal Moiety: The design of VEGFR-2 inhibitors often incorporates a linker, such as an amide, urea, or ether linkage, connecting the phthalazine core to a terminal hydrophobic moiety.[7][8] The nature and length of this linker, as well as the lipophilicity and electronic properties of the terminal group, play a vital role in optimizing binding affinity and overall anticancer activity.[7] For example, biarylurea-based phthalazines have shown significant cytotoxicity and VEGFR-2 inhibitory activity.[8]

Pharmacophore Model for Phthalazine-Based VEGFR-2 Inhibitors:

The essential pharmacophoric features for VEGFR-2 inhibition by phthalazine derivatives can be summarized as follows:

-

A flat heteroaromatic ring system (the phthalazine core) that occupies the ATP binding domain.

-

A central hydrophobic linker.

-

A functional group within the spacer that can act as both a hydrogen bond donor and acceptor to interact with key amino acid residues like Glu885 and Asp1046.

-

A terminal hydrophobic moiety that fits into an allosteric hydrophobic pocket.[7]

Caption: General pharmacophore model for phthalazine-based VEGFR-2 inhibitors.

Quantitative SAR of Phthalazine Analogs as VEGFR-2 Inhibitors:

| Compound ID | Modifications | VEGFR-2 IC50 (µM) | Anticancer Activity (Cell Line) IC50 (µM) | Reference |

| 2g | 4-(4-chlorophenyl)phthalazine with a hydrazide spacer | 0.148 | 0.15 (MCF-7), 0.12 (HepG2) | [7] |

| 4a | 4-(4-chlorophenyl)phthalazine with a urea spacer | 0.196 | 0.18 (MCF-7), 0.09 (HepG2) | [7] |

| 7a | Triazolo[3,4-a]phthalazine derivative | 0.11 | 6.04 (HCT-116), 8.8 (MCF-7) | [9] |

| 7b | Triazolo[3,4-a]phthalazine derivative | 0.31 | 13.22 (HCT-116), 17.9 (MCF-7) | [9] |

| 6d | β-Ala-Phthalazine derivative | 21.9 | 0.38 (Liver Cancer) | [10] |

| Vatalanib | 1,4-disubstituted phthalazine | 0.043 | - | [8] |

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.[4] Phthalazine derivatives have been investigated as EGFR inhibitors, showing promise in targeting cancers such as breast and colon cancer.[4][10]

Key SAR Insights for EGFR Inhibition:

-

Phthalazine-based hydrazide derivatives have been identified as a promising scaffold for developing kinase-targeted anticancer agents, including EGFR inhibitors.[4]

-

The introduction of specific substituents on the phthalazine core and its appended moieties can lead to potent cytotoxic effects against cancer cell lines with high EGFR expression.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms. Phthalazine derivatives have been explored as inhibitors of PARP1 and PARP2.

Transforming Growth Factor-beta (TGF-β) Pathway Inhibition

The TGF-β signaling pathway plays a complex role in cancer, with its dysregulation being associated with tumor progression. A novel series of phthalazine compounds have been identified as inhibitors of the TGF-β pathway through a non-receptor-kinase mechanism.[11]

Key SAR Insights for TGF-β Pathway Inhibition:

-

A phthalazine core was identified as a potent scaffold against TGF-β-Smad signaling.[11]

-

Extensive SAR studies led to the discovery of compound 10p , which exhibited an IC50 of 0.11 µM in a TGF-β pathway reporter assay and was shown to reduce Smad phosphorylation without directly inhibiting the TGF-βRI kinase.[11] This highlights the potential of phthalazine analogs to modulate signaling pathways through unconventional mechanisms.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Phthalazine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Phthalazine and phthalazinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[3][12] The functionalization of the phthalazine nucleus continues to be an area of interest for developing novel antimicrobial compounds.[3]

Other Biological Activities

The versatility of the phthalazine scaffold extends to a range of other biological activities, including:

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

General Procedure for Synthesis of 1,4-Disubstituted Phthalazine Analogs

A common synthetic route to 1,4-disubstituted phthalazine derivatives involves the reaction of a suitable phthalic anhydride or related precursor with a hydrazine derivative, followed by subsequent modifications to introduce diversity at the 1 and 4 positions.[5][6][13]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of Phthalazinones from Phthalic Anhydride and Hydrazine

Abstract

The phthalazinone core is a privileged heterocyclic scaffold that forms the basis of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antihypertensive, and anti-diabetic properties.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of phthalazinones, focusing on the fundamental and widely employed condensation reaction between phthalic anhydride and hydrazine derivatives. We will explore the underlying reaction mechanism, provide detailed, field-tested experimental protocols, discuss critical process variations, and offer troubleshooting guidance to ensure successful and reproducible synthesis.

Introduction and Significance

Phthalazinones are fused N-heterocyclic compounds characterized by a benzene ring fused to a pyridazinone ring. This structural motif is a cornerstone in medicinal chemistry, with several approved drugs and clinical candidates, such as the antihistamine Azelastine and the PARP inhibitor Olaparib, featuring this core.[3][4][5][6] The synthetic accessibility of the phthalazinone scaffold, primarily through the direct condensation of readily available phthalic anhydrides and hydrazines, makes it an attractive starting point for the development of novel therapeutic agents. This application note aims to demystify this critical synthesis, providing both the theoretical foundation and the practical steps necessary for its successful implementation in a laboratory setting.

Reaction Mechanism: From Anhydride to Heterocycle

The synthesis of 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide) from phthalic anhydride and hydrazine hydrate is a classic example of a condensation-cyclization reaction. The process can be understood through a two-stage mechanism, which explains the transformation from simple starting materials to the stable heterocyclic product.

Causality in the Mechanism: The reaction is initiated by the nucleophilic nature of the hydrazine nitrogen atom and the electrophilic character of the anhydride's carbonyl carbons. The choice of a protic solvent like acetic acid or ethanol not only facilitates the dissolution of reactants but can also participate in proton transfer steps, stabilizing intermediates and catalyzing the dehydration step.

-

Nucleophilic Attack and Ring Opening: The first step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on an electrophilic carbonyl carbon of the phthalic anhydride molecule. This breaks the C-O bond of the anhydride, leading to the opening of the five-membered ring and forming an N-acylhydrazine-2-carboxylic acid intermediate.

-

Intramolecular Cyclization and Dehydration: The terminal nitrogen atom of the hydrazine moiety in the intermediate then performs a second nucleophilic attack, this time on the carboxylic acid group. This intramolecular condensation forms a six-membered heterocyclic ring intermediate. The subsequent elimination of a water molecule (dehydration), often promoted by heat, yields the stable, aromatic phthalazinone ring system.

Below is a diagrammatic representation of this mechanistic pathway.

Caption: Reaction mechanism for phthalazinone synthesis.

Standard Experimental Protocol: Synthesis of 2,3-Dihydrophthalazine-1,4-dione

This protocol details a reliable method for synthesizing the parent phthalazinone structure. The procedure is designed to be self-validating, with clear endpoints and characterization steps.

3.1. Materials and Equipment

-

Chemicals:

-

Phthalic Anhydride (≥99%)

-

Hydrazine Hydrate (64-65%, ~100% N₂H₄·H₂O)

-

Glacial Acetic Acid (ACS grade)

-

Ethanol (95% or absolute)

-

Distilled Water

-

-

Equipment:

-

Round-bottom flask (100 mL or appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Standard analytical instruments (FTIR, NMR)

-

3.2. Safety Precautions

-

Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen. Always handle it inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area or fume hood.

-

Heating: The reaction is conducted at elevated temperatures. Ensure the apparatus is securely clamped and that no flammable materials are near the heating mantle.

3.3. Step-by-Step Procedure

-

Reaction Setup: Place phthalic anhydride (e.g., 7.4 g, 50 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

-

Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask. Acetic acid serves as both a solvent and a catalyst for the condensation.

-

Initiate Stirring and Heating: Clamp the flask in a heating mantle and attach a reflux condenser with flowing water. Begin stirring the mixture.

-

Hydrazine Addition: Carefully and slowly add hydrazine hydrate (e.g., 2.5 mL, ~50 mmol) dropwise to the stirring suspension through the top of the condenser. Rationale: A slow, controlled addition is crucial to manage the initial exothermic reaction and prevent side reactions.

-

Reflux: Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 118-120°C). Maintain the reflux for 1-2 hours. The initial slurry will dissolve, and a precipitate of the product may begin to form during the reflux period.

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a pale yellow or off-white solid. The cooling process can be completed in an ice bath to maximize precipitation.

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper sequentially with small portions of cold distilled water and then cold ethanol. Rationale: Washing with water removes residual acetic acid and water-soluble impurities, while the ethanol wash helps remove organic impurities and aids in drying.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight. The expected product is 2,3-dihydrophthalazine-1,4-dione (Phthalhydrazide).

3.4. Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Yield: Typically >85%.

-

Melting Point: ~300°C (decomposes).

-

Spectroscopy: Confirm the structure using FTIR (presence of C=O and N-H stretches) and ¹H NMR spectroscopy.

Protocol Variations and Optimization

The versatility of the phthalazinone synthesis lies in its adaptability. By modifying the starting materials and reaction conditions, a diverse library of derivatives can be accessed.

| Parameter | Variation | Rationale & Expected Outcome | Typical Conditions | Reference |

| Hydrazine Source | Substituted Hydrazines (e.g., Phenylhydrazine) | To synthesize N-substituted phthalazinones with altered pharmacological profiles. | Reflux in ethanol or DMF. | [7] |

| Anhydride Source | Substituted Phthalic Anhydrides (e.g., 3-Nitrophthalic Anhydride) | To introduce functional groups onto the benzene ring for further modification or to modulate activity. | Reaction in anhydrous acetic acid at 100-110°C. | [8] |

| Solvent | Ethanol, n-Butanol, DMF | Ethanol and butanol are common alternatives to acetic acid. DMF is used for less reactive substrates due to its high boiling point. | Reflux for 2-6 hours. | [9] |

| Energy Source | Microwave Irradiation | Significantly reduces reaction times from hours to minutes, often improving yields. A green chemistry approach. | 100-150°C for 5-15 minutes in a sealed vessel. | [10] |

| Catalysis | Lewis Acids (e.g., InCl₃) | Can catalyze the reaction, particularly for more complex, multi-component syntheses involving phthalazinones. | Catalytic amount of InCl₃ in an appropriate solvent. |

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire synthetic and analytical process.

Caption: High-level experimental workflow.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Reagents are of poor quality or degraded. 3. Product is soluble in wash solvents. | 1. Increase reflux time or temperature. 2. Use fresh, high-purity phthalic anhydride and hydrazine hydrate. 3. Ensure wash solvents (water, ethanol) are ice-cold to minimize product loss. |

| Impure Product (Discolored, Incorrect MP) | 1. Side reactions due to excessive heat or rapid addition of hydrazine. 2. Inefficient washing. 3. Trapped solvent. | 1. Ensure controlled addition of hydrazine and maintain a gentle reflux. 2. Perform thorough washing with cold solvents. Consider recrystallization from a suitable solvent (e.g., DMF, acetic acid). 3. Ensure product is completely dry by using a vacuum oven. |

| Reaction Mixture Solidifies | The product is highly insoluble in the reaction solvent. | This is often normal. Ensure the magnetic stirrer is powerful enough to maintain agitation of the slurry to ensure efficient heat transfer and mixing. |

References

-

Phthalazinone. (n.d.). Scribd. Retrieved from [Link]

-

El-Azab, A. S. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Longdom Publishing. Retrieved from [Link]

-

El-Azab, A. S., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 04(01). doi:10.4172/2161-0401.1000191. Retrieved from [Link]

-

Smitasingh, S., & Kumar, N. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. Retrieved from [Link]

-

Karimi-Jaberi, Z., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]

-

Karimi-Jaberi, Z., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. PubMed Central. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. Retrieved from [Link]

-

Muñin, J., et al. (2017). Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega. Retrieved from [Link]

-

Alam, M. M., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie. Retrieved from [Link]

-

Teijeira, M., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zare, R. N., et al. (2019). Selective Synthesis in Microdroplets of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione from Phenyl Hydrazine with Phthalic. Stanford University. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Publications. Retrieved from [Link]

-

ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. (2022). ResearchGate. Retrieved from [Link]

- Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine. (2013). Google Patents.

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved from [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmainfo.in [pharmainfo.in]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 8. US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine - Google Patents [patents.google.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Arrest Analysis Using Phthalazine Derivatives

Introduction: Phthalazine Derivatives as Modulators of the Cell Cycle

Phthalazine and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1] In the realm of oncology, phthalazine derivatives have emerged as promising candidates for anticancer therapy.[2] A key mechanism through which these compounds exert their cytotoxic effects is the induction of cell cycle arrest, a process that halts cell proliferation at specific checkpoints.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of cell cycle arrest induced by phthalazine derivatives. We will delve into the underlying molecular mechanisms, provide detailed protocols for essential assays, and offer insights into data interpretation and troubleshooting.

Phthalazine-based compounds have been shown to target various key players in cell cycle regulation, including cyclin-dependent kinases (CDKs) and other signaling molecules.[5][6] For instance, some phthalazine derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7][8] Inhibition of PARP in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA1/2 mutations), can lead to an accumulation of DNA damage, triggering cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[9][10] Furthermore, certain phthalazine derivatives have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2, which can indirectly influence cell cycle progression.[2][3]

This guide will equip researchers with the necessary knowledge and tools to meticulously investigate the effects of novel phthalazine derivatives on the cell cycle of cancer cells.

Conceptual Framework: Understanding Cell Cycle Checkpoints

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material.[11][12] It consists of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[13] Transitions between these phases are governed by checkpoints that monitor the integrity of the genome and the cellular environment.[14] Phthalazine derivatives can induce cell cycle arrest by activating these checkpoints.

-

G1/S Checkpoint: This checkpoint commits the cell to enter the S phase and replicate its DNA. It is primarily regulated by the interaction between Cyclin D-CDK4/6 complexes and the Retinoblastoma (Rb) protein.[2][15] Phthalazine derivatives that induce G1 arrest often do so by modulating this pathway.[1]

-

S-Phase Checkpoint: This checkpoint ensures the fidelity of DNA replication. It can be activated by DNA damage or replication stress, often involving the ATR-Chk1 signaling pathway.[16] Some phthalazine derivatives have been shown to cause an accumulation of cells in the S-phase.[3][4]

-

G2/M Checkpoint: This checkpoint prevents cells with damaged DNA from entering mitosis. Key players in this checkpoint include the Cyclin B1-CDK1 complex and the Cdc25 phosphatase family.[17][18] Many DNA-damaging agents, including some phthalazine-based PARP inhibitors, induce a robust G2/M arrest.[7][9]

The following diagram illustrates the primary cell cycle phases and the key regulatory complexes that can be targeted by phthalazine derivatives.

Caption: A simplified diagram of the eukaryotic cell cycle phases and their associated checkpoints.

Experimental Workflow for Analyzing Cell Cycle Arrest

A systematic approach is crucial for characterizing the effects of phthalazine derivatives on the cell cycle. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to detailed mechanistic studies.

Caption: A typical experimental workflow for investigating the effects of phthalazine derivatives on the cell cycle.

Detailed Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8] It is a crucial first step to determine the half-maximal inhibitory concentration (IC50) of the phthalazine derivative, which will inform the concentrations to be used in subsequent cell cycle experiments.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium

-

Phthalazine derivative stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the phthalazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC50 Values

| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |

| Phthalazine Derivative X | 5.2 | 8.9 | 12.5 |

| Doxorubicin (Control) | 0.8 | 1.1 | 1.6 |

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Rationale: Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[4] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the DNA content.[4] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.[12]

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the phthalazine derivative at concentrations around the IC50 value for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and suspension cells and collect them in a centrifuge tube.

-

Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

-